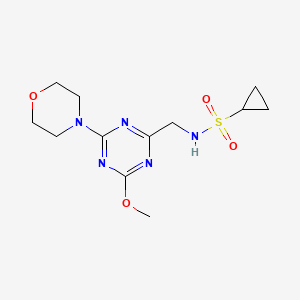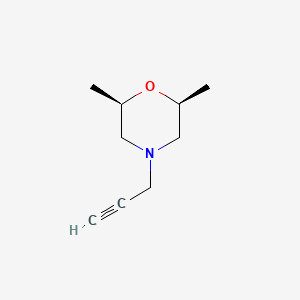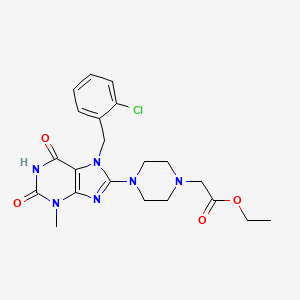![molecular formula C16H14FNO5S B2471979 N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 2034339-15-4](/img/structure/B2471979.png)
N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bifuran ring, the introduction of the methoxy and fluoro groups, and the attachment of the benzenesulfonamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bifuran moiety might undergo electrophilic aromatic substitution or participate in pericyclic reactions. The benzenesulfonamide group could be involved in substitution reactions, and the fluoro and methoxy groups might direct these reactions to certain positions on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar sulfonamide group and the nonpolar bifuran and benzene rings might impact its solubility, melting point, and other properties .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Health Implications
Perfluorinated Compounds (PFCs) : Research has explored the body burden of different PFCs in adult populations, highlighting exposure through drinking water and the implications for public health. For example, ADONA, a replacement emulsifier used in fluoropolymer production, and its potential health risks were investigated in a study that quantified 7 perfluorinated compounds in plasma samples (Fromme et al., 2017). This research underscores the importance of monitoring environmental contaminants and assessing their health impacts.
Novel Therapeutic and Diagnostic Agents
Fludarabine and Busulfan in Stem Cell Transplantation : A study investigated the use of fludarabine combined with targeted busulfan as a conditioning regimen for allogeneic hematopoietic stem cell transplantation. This regimen facilitated donor engraftment with reduced toxicity, suggesting a promising approach for patients with high-risk conditions (Bornhauser et al., 2003).
Imaging Tumor Proliferation with 18F-ISO-1 : The safety, dosimetry, and feasibility of imaging tumor proliferation using 18F-ISO-1, a cellular proliferative marker, were evaluated in patients with malignant neoplasms. This study highlighted the potential of 18F-ISO-1 in assessing the proliferative status of solid tumors, demonstrating a correlation between tumor uptake of 18F-ISO-1 and Ki-67, a marker of proliferation (Dehdashti et al., 2013).
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could involve studying its reactivity, exploring its potential applications (e.g., in drug design or material science), and optimizing its synthesis. The incorporation of bio-based components like the bifuran moiety aligns with the principles of green chemistry and the push towards more sustainable practices .
Eigenschaften
IUPAC Name |
3-fluoro-N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO5S/c1-21-14-7-5-12(9-13(14)17)24(19,20)18-10-11-4-6-16(23-11)15-3-2-8-22-15/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFSYWRVLMIOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Triisopropyl[(trimethylsilyl)ethynyl]silane](/img/structure/B2471901.png)



![Stannane, bis[(2-ethyl-1-oxohexyl)oxy]bis(1-methylethoxy)-(9CI)](/img/structure/B2471910.png)
![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2471912.png)



